![molecular formula C₁₉H₁₅NO₈ B1663442 (2,5-Dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate CAS No. 858128-57-1](/img/structure/B1663442.png)
(2,5-Dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves an optimized coupling reaction . The structures of intermediates and final molecules were confirmed by 1 H-NMR, 13 C-NMR (selected molecules), and/or LC–MS spectral analysis .Molecular Structure Analysis
These molecules were designed as analogues of previously described 2-(2,5-dioxopyrrolidin-1-yl)-2-alkylacetamides with an additional benzene ring attached to the side methyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound were confirmed by 1 H-NMR, 13 C-NMR (selected molecules), and/or LC–MS spectral analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were confirmed by 1 H-NMR, 13 C-NMR (selected molecules), and/or LC–MS spectral analysis .Applications De Recherche Scientifique
Chromophore Derivatives in Polymer Synthesis
A study by Yigit et al. (2015) explored novel derivatives of 2,5-dithienylpyrrole (SNS), including those with coumarin chromophores, for applications in electrochemical and optoelectronic properties of polymers. This research highlights the potential of such derivatives in developing conducting polymers with diverse electronic and optical behaviors (Yigit et al., 2015).
Antineoplastic Screening of Chromene Derivatives
Lácová et al. (2018) developed a novel methodology to synthesize 3-aryl-5-(2-hydroxybenzoyl)pyridin-2(1H)-ones, a compound structurally related to chromene derivatives. This compound was evaluated for its anticancer activity, showing selective inhibition of tumor cell growth in certain lines (Lácová et al., 2018).
Synthesis of Oxadiazole and Chromenone Derivatives
Rao et al. (2014) investigated the synthesis of chromen-3-yl and oxadiazole derivatives, showcasing the versatility of chromene-based compounds in chemical syntheses and potential applications in medicinal chemistry (Rao et al., 2014).
Development of Heterocyclic Systems
Ibrahim et al. (2022) utilized a chromen-6-yl compound as a synthetic intermediate for constructing various heterocyclic systems. This study demonstrates the role of chromene derivatives in the synthesis of complex molecular structures with potential antimicrobial and anticancer activities (Ibrahim et al., 2022).
Polymorphism Studies in Chromenone Derivatives
Shishkina et al. (2019) conducted a detailed study on the polymorphic structures of chromen-2-one derivatives, highlighting the importance of such compounds in the development of new pharmaceuticals with potential anticancer properties (Shishkina et al., 2019).
Fluorescent Labeling in Biopolymers
Crovetto et al. (2008) synthesized a derivative similar to the queried compound for labeling amine residues in biopolymers. This research underscores the application of chromene derivatives in biochemistry for studying nucleic acids and proteins (Crovetto et al., 2008).
Ionic Liquid-Catalyzed Synthesis
Ghashang et al. (2016) described an eco-friendly synthesis method for thiazolidin-4-one derivatives using chromen-4-yl compounds, demonstrating the environmental benefits of these methods in chemical syntheses (Ghashang et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO8/c21-13-4-5-14(22)20(13)28-16(24)2-1-8-25-19-17-12(7-9-26-17)10-11-3-6-15(23)27-18(11)19/h3,6-7,9-10H,1-2,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMXGWWLJXRQKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCOC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Succinimidyl-[4-(psoralen-8-yloxy)]butyrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



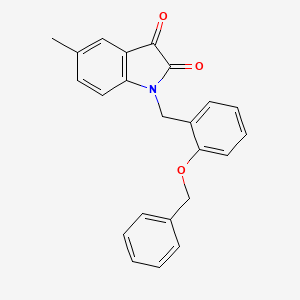
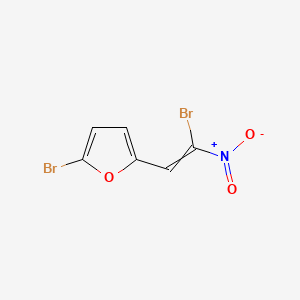
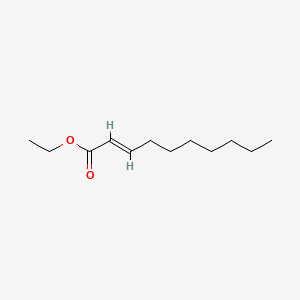
![5-[2,4-Bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid](/img/structure/B1663363.png)
![(4Z)-7,9-dichloro-8-hydroxy-4-[(4-methoxyanilino)methylidene]dibenzofuran-3-one](/img/structure/B1663367.png)
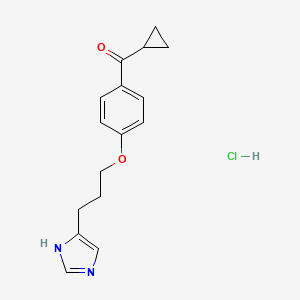
![N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide](/img/structure/B1663373.png)
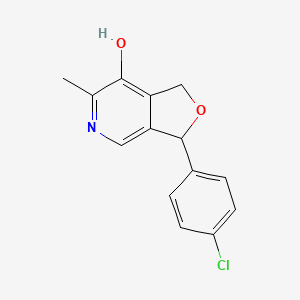
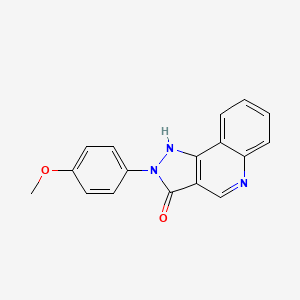
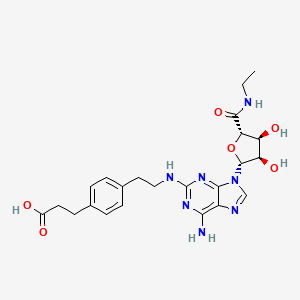
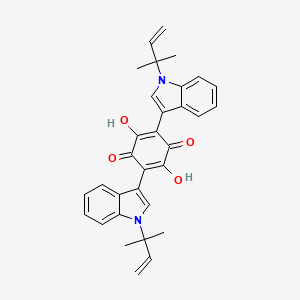
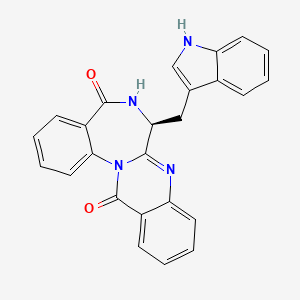
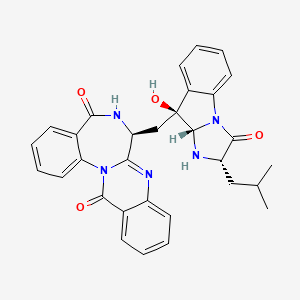
![2-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfinylacetic acid](/img/structure/B1663382.png)